molecular formula C17H29NO B1440447 N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine CAS No. 1040691-44-8

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

Cat. No. B1440447
M. Wt: 263.4 g/mol
InChI Key: MHEVKTDWROHVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine is a biochemical compound with the molecular formula C17H29NO and a molecular weight of 263.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine is represented by the SMILES notation: CCCCCCCNCCOC1=CC=C (C=C1)CC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine has a molecular weight of 263.42 . The compound’s InChI code is 1S/C17H29NO/c1-3-5-7-9-11-15-18-13-14-19-16-12-10-8-6-4-2/h8-10,12H,3-7,11,13-15,18H2,1-2H3 .

Scientific Research Applications

Metabolic Degradation and Environmental Impact

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine and its derivatives have been studied for their metabolic degradation in various biological systems. Gill, Hammock, and Casida (1974) investigated the degradation of ethyl epoxide, a related compound, in biological and photochemical systems, focusing on the metabolic pathways and environmental impact. They found that major products formed from ethyl epoxide are ethyldiol and cy-hydroxyethyldiol in mouse, rat, or rabbit liver microsome-NADPH systems and algae (Gill, Hammock, & Casida, 1974).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process. This method synthesizes highly functionalized tetrahydropyridines, highlighting the versatility of ethyl-based compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Biotechnological Applications

The biotechnological applications of ethylphenol derivatives have been explored by Zhang, Long, and Ding (2020), who engineered Escherichia coli for the production of 4-ethylphenol from simple carbon sources. This study provided a new strategy for the biosynthesis of 4-ethylphenol, potentially useful in pharmaceutical and food industries (Zhang, Long, & Ding, 2020).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate for mild steel in hydrochloric acid solution. Their study provided insights into the protective properties of these compounds against metal corrosion, which can have significant industrial applications (Lgaz et al., 2017).

Enzymatic Biotransformations

Research by Hopper and Cottrell (2003) on 4-ethylphenol methylenehydroxylase from Pseudomonas putida showed enzymatic biotransformations of a range of 4-alkylphenols, producing chiral alcohol as a major product. This study contributes to understanding the enzymatic processes involved in biotransformations of ethylphenol derivatives (Hopper & Cottrell, 2003).

properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-5-6-7-8-13-18-14-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVKTDWROHVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCOC1=CC=C(C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.